molecular formula C8H8N2 B084873 4-(Aminomethyl)benzonitrile CAS No. 10406-25-4

4-(Aminomethyl)benzonitrile

Cat. No. B084873
Key on ui cas rn: 10406-25-4
M. Wt: 132.16 g/mol
InChI Key: LFIWXXXFJFOECP-UHFFFAOYSA-N
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Patent
US04536391

Procedure details

Next, 26.0 g (99 mmols) of 4-phthalimidomethylbenzonitrile prepared in the same manner as above was admixed with 6.32 ml (0.129 mol) of hydrazine hydrate and 300 ml of methanol. The mixture was refluxed for 1 hour, cooled to room temperature and concentrated. The residue was dissolved in 300 ml of 1 mol dm-3NaOH, followed by extraction with ether. The ethereal layer was washed with saturated aqueous solution of sodium chloride, dryed over MgSO4 and concentrated, affording 11.8 g (yield 90%) of 4-aminomethylbenzonitrile.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
6.32 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(=O)[N:5]([CH2:6][C:7]2[CH:14]=[CH:13][C:10]([C:11]#[N:12])=[CH:9][CH:8]=2)C(=O)C2=CC=CC=C12.O.NN>CO>[NH2:12][CH2:11][C:10]1[CH:13]=[CH:14][C:7]([C:6]#[N:5])=[CH:8][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
C1(C=2C(C(N1CC1=CC=C(C#N)C=C1)=O)=CC=CC2)=O
Step Two
Name
Quantity
6.32 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 300 ml of 1 mol dm-3NaOH
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ether
WASH
Type
WASH
Details
The ethereal layer was washed with saturated aqueous solution of sodium chloride
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NCC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 11.8 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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